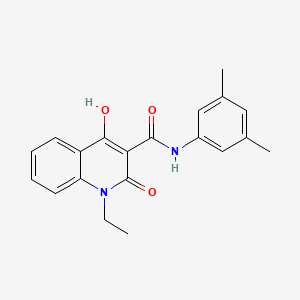

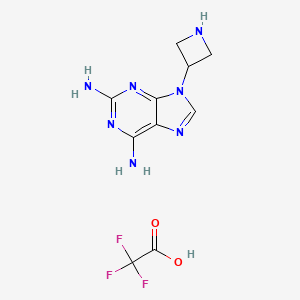

![molecular formula C13H12N4O3 B2394132 N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203386-69-9](/img/structure/B2394132.png)

N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a chemical compound that contains furan rings . Furan rings are electron-rich systems that are amenable to act as good ligands for metal ions . This compound is synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out in a microwave reactor . The reactions were optimized based on the reaction time, the solvent, and the amounts of the substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 174.20 . In the 1H NMR spectrum, the most deshielded peak observed at 8.57 ppm as a doublet corresponded to the N–H proton .Applications De Recherche Scientifique

Pharmaceuticals Production

Furan derivatives, including the compound , are used in the production of pharmaceuticals . The unique properties of furan make it a key starting material for a variety of industries, including the pharmaceutical industry .

Resin Manufacturing

Furan is also used in the manufacturing of resins . The compound’s unique chemical structure allows it to form strong bonds, making it an ideal component in resin production .

Agrochemicals Development

The compound is used in the development of agrochemicals . Its unique properties make it a valuable component in the production of various agrochemical products .

Lacquers Production

Furan derivatives are used in the production of lacquers . The compound’s unique properties make it a valuable component in the production of various lacquer products .

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

Anti-inflammatory and Antimicrobial Activities

Amide compounds, including the compound , have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . They have been proved to be potential candidates for Alzheimer’s disease , antibacterial inhibitors of tRNA synthesis , antagonists for angiotensin II , and leukotriene D4-receptors .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival . This results in the inhibition of cancer cell growth and proliferation .

Biochemical Pathways

The compound’s interaction with EGFR affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to decreased cancer cell growth and survival .

Pharmacokinetics

The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to reach its target .

Result of Action

The result of the compound’s action is a decrease in cancer cell growth and survival . This is due to the inhibition of EGFR and the subsequent downregulation of downstream signaling pathways involved in cell proliferation and survival .

Action Environment

The action of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be influenced by various environmental factors. For instance, the presence of other growth factors and hormones can modulate EGFR activity and thus the compound’s efficacy . Additionally, the stability of the compound can be affected by factors such as pH and temperature .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-17-6-9(11-10(7-17)13(19)16-15-11)12(18)14-5-8-3-2-4-20-8/h2-4,6-7H,5H2,1H3,(H,14,18)(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDHETNOPZVXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

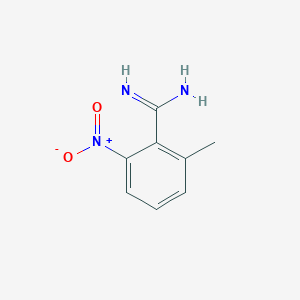

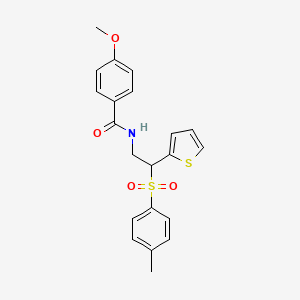

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)

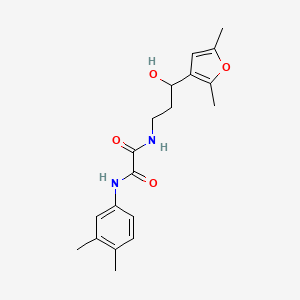

![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)

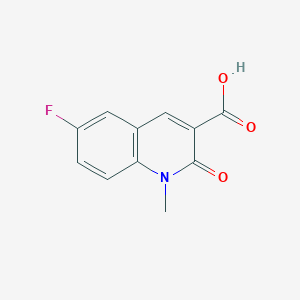

![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)

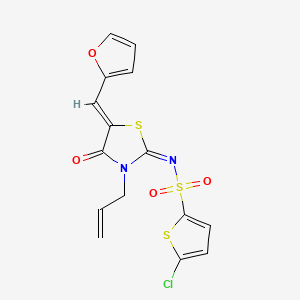

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2394071.png)